molecular formula C8H11ClN6 B296026 4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine

4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine

Cat. No. B296026
M. Wt: 226.67 g/mol
InChI Key: SENXUALRENKBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine is not fully understood. However, it has been suggested that this compound acts as an inhibitor of various enzymes involved in the progression of certain diseases. For example, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which reduces the amount of compound required for experiments. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for research on 4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine. One direction is to further investigate its potential as a lead compound for the development of new drugs. Another direction is to investigate its potential in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of 4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine can be achieved using various methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with 3-methyl-4,5-dihydro-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product obtained is then purified by column chromatography or recrystallization.

Scientific Research Applications

4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine has potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. This compound has shown potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.

properties

Molecular Formula

C8H11ClN6

Molecular Weight

226.67 g/mol

IUPAC Name

4-(chloromethyl)-6-(5-methyl-3,4-dihydropyrazol-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H11ClN6/c1-5-2-3-15(14-5)8-12-6(4-9)11-7(10)13-8/h2-4H2,1H3,(H2,10,11,12,13)

InChI Key

SENXUALRENKBCQ-UHFFFAOYSA-N

SMILES

CC1=NN(CC1)C2=NC(=NC(=N2)CCl)N

Canonical SMILES

CC1=NN(CC1)C2=NC(=NC(=N2)N)CCl

Origin of Product

United States

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